Fumonisin B2 from Fusarium moniliforme

Description

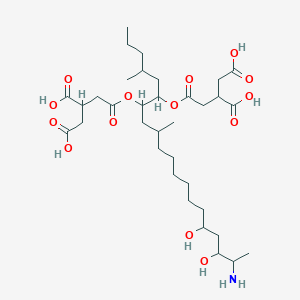

Fumonisin B2 (FB2) is a mycotoxin produced primarily by Fusarium moniliforme (reclassified as Fusarium verticillioides) and other Fusarium species. Structurally, it belongs to the fumonisin family, characterized by a 20-carbon backbone with hydroxyl, methyl, and tricarballylic acid groups. FB2 is a sphingosine N-acyltransferase (ceramide synthase) inhibitor, disrupting sphingolipid metabolism, which is critical for membrane integrity and cellular signaling .

Properties

IUPAC Name |

2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-10-20(2)13-27(48-31(42)17-23(33(44)45)15-29(38)39)28(49-32(43)18-24(34(46)47)16-30(40)41)14-21(3)11-8-6-7-9-12-25(36)19-26(37)22(4)35/h20-28,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOIYOQEQJFMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain Selection and Culture Conditions

Fusarium moniliforme strains vary significantly in FB₂ production capacity. Studies indicate that strains isolated from maize, such as MRC 826, produce FB₂ at concentrations up to 3,000 mg/kg when cultured on autoclaved maize. Liquid fermentation methods yield lower concentrations (0.66–192 mg/L), but enable controlled environmental conditions. Key factors influencing FB₂ biosynthesis include:

-

Temperature : Optimal production occurs at 20–25°C, with significant reductions observed at 37°C.

-

Water Activity (aₘ) : Maximum FB₂ accumulation occurs at aₘ ≥ 0.97, while no detectable production occurs at aₘ = 0.96.

-

Substrate : Maize-based substrates outperform synthetic media, likely due to lipid and carbohydrate content that stimulates fungal metabolism.

Extraction and Clean-Up Procedures

Solvent Extraction

Methanol-water mixtures (3:1 or 1:1 v/v) are widely used for FB₂ extraction from solid substrates. A 2017 study achieved 86–106% recovery using 70% ammonium formate buffer (pH 9) in a matrix solid-phase dispersion (MSPD) protocol. Comparative extraction efficiencies are summarized below:

Solid-Phase Extraction (SPE) Clean-Up

Tandem SPE columns (SAX followed by C₁₈) effectively remove interferents. The 1996 protocol by Journal of Agricultural and Food Chemistry achieved 54–110% FB₂ recovery using SAX/C₁₈ cartridges and ion-pair chromatography. Alternatively, C₁₈ cartridges alone provided superior performance in rice cultures, with 94.6–103.6% recovery.

Derivatization and Chromatographic Analysis

Postcolumn Derivatization

Early methods employed o-phthaldialdehyde (OPA) with N-acetyl-l-cysteine for fluorescence detection. This approach, coupled with ion-pair chromatography, achieved a detection limit of 20 ng. However, postcolumn systems require precise pH control (pH 9–10) to stabilize derivatives.

Precolumn Derivatization

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) emerged as a superior reagent due to its stability and fluorescence quantum yield. A 1995 method reported a detection limit of 0.01 µg/g in corn using DBD-F precolumn derivatization and gradient HPLC.

Mass Spectrometric Detection

Modern protocols utilize HPLC-MS/MS for unambiguous identification. The 2017 MSPD-HPLC-MS/MS method achieved decision limits (CCα) of 0.5–0.7 µg/kg and detection capabilities (CCβ) of 1.0–1.4 µg/kg in maize.

Method Validation and Performance Metrics

Chemical Reactions Analysis

Types of Reactions

Fumonisin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving fumonisin B2 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of fumonisin B2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy analogs .

Scientific Research Applications

Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

FB2 is commonly used as a standard in HPLC for the detection of fumonisins in corn-based products. Its quantification is crucial for assessing contamination levels in food and feed products. Studies have shown that FB2 can be effectively measured alongside fumonisin B1 (FB1), which is often present in higher concentrations but poses similar toxicological risks .

Food Safety Monitoring

Regular monitoring of FB2 levels in maize and maize-based products is essential due to its widespread occurrence. Research indicates that FB2 often co-occurs with FB1, and their combined presence can significantly impact food safety assessments. For instance, a study conducted in Hungary analyzed various maize-based foods and highlighted the need for stringent monitoring protocols .

Toxicological Studies

Hepatotoxicity and Carcinogenicity

FB2 has been implicated in various toxicological studies, demonstrating hepatotoxic effects similar to those observed with FB1. Animal studies have shown that exposure to FB2 can lead to liver lesions and increased incidence of tumors in rodents . Specifically, rats fed diets containing FB2 exhibited significant liver damage, characterized by necrosis and fatty changes .

Impact on Immune Function

Recent studies have explored the effects of FB2 on immune responses. In a mouse model of psoriasis, oral exposure to low concentrations of FB2 exacerbated inflammation and impaired skin barrier function, indicating potential immune-modulating properties . This highlights the relevance of FB2 not only as a contaminant but also as a compound affecting physiological processes.

Agricultural Implications

Crop Contamination

FB2 contamination is primarily associated with maize crops, where it can occur under specific environmental conditions conducive to Fusarium growth. The presence of FB2 in agricultural products raises concerns regarding livestock health and food safety. Studies have reported that maize contaminated with FB2 can lead to severe health issues in animals, including pulmonary edema and liver damage .

Genetic Studies on Fungal Strains

Research into the genetic basis for fumonisin production has revealed significant variability among Fusarium strains from different geographical regions. A study analyzing strains from Mediterranean countries found that over 80% were capable of producing both FB1 and FB2, suggesting a widespread risk for crop contamination across different environments .

Case Studies

Mechanism of Action

Fumonisin B2 exerts its effects by inhibiting sphingosine acyltransferase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the normal function of sphingolipids, leading to cytotoxic effects and contributing to the pathogenesis of diseases associated with fumonisin exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fumonisins are categorized into four groups (A, B, C, and P), with B-series fumonisins (B1, B2, B3, and B4) being the most toxicologically relevant. Below, FB2 is compared to other fumonisins and structurally related mycotoxins.

Structural and Functional Differences

Toxicity Profiles

- FB1 vs. FB2 :

- FB1 is 2–10 times more toxic than FB2 in chicken embryos and rats. For example, FB1 at 1 µg/egg caused 100% mortality in chicken embryos, while FB2 required 10 µg/egg for similar effects .

- Both toxins inhibit ceramide synthase, but FB1 induces more severe sphingolipid disruption due to its additional hydroxyl group, enhancing binding affinity .

- FB2 vs. FB3 :

Co-occurrence with Other Mycotoxins

- Moniliformin : Produced by Fusarium proliferatum and F. subglutinans, it co-occurs with FB2 in maize. Unlike FB2, moniliformin targets cardiac tissue, causing cardiomyopathy in poultry .

- Beauvericin and Fusaproliferin: These Fusarium toxins often contaminate grains alongside FB2. Beauvericin disrupts ion channels, while fusaproliferin causes immunosuppression, differing from FB2’s sphingolipid-centric mechanism .

Species-Specific Production

- Fusarium verticillioides: Primary producer of FB1 and FB2; FB2 accounts for 10–30% of total fumonisins in contaminated crops .

- Aspergillus niger: Emerging producer of FB2 in grapes and coffee, raising concerns for wine and coffee safety .

Research Findings and Data Tables

Table 1: Comparative Toxicity of Fumonisins in Animal Models

Table 2: Co-occurrence of FB2 with Other Mycotoxins in Food

Mechanistic Insights

- Sphingolipid Disruption : FB2 inhibits ceramide synthase, leading to accumulation of sphinganine (Sa) and sphinganine-1-phosphate (Sa1P), which promote oxidative stress and apoptosis .

Biological Activity

Fumonisin B2 (FB2) is a mycotoxin produced by the fungus Fusarium moniliforme, which is commonly found on maize and other crops. This compound, along with its analogs, has garnered significant attention due to its toxicological effects on both animals and humans. This article aims to provide a comprehensive overview of the biological activities associated with FB2, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

Fumonisins are characterized by a unique structure that includes a long-chain alkylamine moiety and propanetricarboxylic acid groups. FB2 is structurally similar to sphingolipid precursors, which allows it to interfere with sphingolipid metabolism.

- Molecular Formula : C_34H_59NO_7

- Molecular Weight : 621.83 g/mol

FB2 primarily exerts its biological effects through the inhibition of ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. This inhibition leads to an accumulation of sphinganine and a decrease in sphingosine levels, disrupting normal cellular functions and signaling pathways.

Key Mechanisms:

- Ceramide Synthase Inhibition : FB2 competes with sphinganine for binding to ceramide synthase, leading to altered sphingolipid metabolism.

- Induction of Apoptosis : Changes in sphingolipid ratios can trigger apoptotic pathways in various cell types.

- Cell Proliferation Inhibition : FB2 has been shown to inhibit cell proliferation in mammalian cell lines, particularly in fibroblasts .

Toxicological Profiles

FB2 has been associated with various toxic effects in animal models, particularly in livestock. The primary effects include hepatotoxicity, nephrotoxicity, and pulmonary edema.

Toxicity Observations:

- Hepatotoxicity : Studies have shown that dietary exposure to FB2 results in liver lesions and elevated serum enzyme levels indicative of liver damage .

- Pulmonary Edema : In swine, high doses of FB2 have led to acute pulmonary edema, a serious condition that can be fatal .

Case Studies

Several case studies have highlighted the impact of FB2 on animal health:

- Leukoencephalomalacia in Horses : A notable case involved horses that developed leukoencephalomalacia after consuming feed contaminated with FB2. Symptoms included neurological deficits and eventual death .

- Swine Toxicity : In controlled studies, pigs fed diets containing FB2 exhibited significant pulmonary and hepatic changes. The severity of these changes was dose-dependent, with higher doses leading to more severe outcomes .

Research Findings

Recent studies have focused on the biosynthesis of fumonisins and their environmental impacts:

- A study analyzed 90 strains of Fusarium verticillioides isolated from maize across several Mediterranean countries. It found that over 80% could produce fumonisins, including FB2, at varying concentrations (0.03–69.84 μg/g) depending on the strain and environmental conditions .

- Another study demonstrated that low concentrations of FB2 exacerbated psoriasis-like symptoms in mice, indicating potential immunomodulatory effects .

Data Tables

The following table summarizes key findings related to the toxicity levels and effects of FB2 across various animal models:

| Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 50 | Liver lesions; increased serum enzymes |

| Swine | 4.6 - 7.9 | Pulmonary edema; hepatic changes |

| Mice | Varies | Hepatotoxicity; renal toxicity |

| Horses | N/A | Leukoencephalomalacia |

Q & A

Q. What are the primary Fusarium species known to produce Fumonisin B2 (FB2), and how does their production vary under different agricultural conditions?

FB2 is predominantly produced by Fusarium moniliforme (syn. F. verticillioides) and F. proliferatum. Production levels depend on substrate and geographic location. For example, F. moniliforme isolates from corn in Europe (Italy, Spain, Poland) showed FB1 production ranging from 0.7–4100 µg/g, with FB2/FB1 ratios averaging 0.22 . F. proliferatum strains from sorghum produced lower FB2 levels compared to corn isolates . Methodologically, corn cultures are optimal for maximizing FB2 yields, while sorghum substrates result in 100-fold lower production .

Q. What analytical methods are recommended for detecting and quantifying FB2 in contaminated samples?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for FB2 detection due to its sensitivity (detection limits <10 µg/kg) and ability to distinguish structural analogs like FB1 . Enzyme-linked immunosorbent assays (ELISAs) offer rapid screening but may cross-react with FB1 and require validation against LC-MS for accuracy . Sample preparation typically involves extraction with acetonitrile:water (1:1), followed by purification using immunoaffinity columns or solid-phase extraction .

Q. What are the key considerations for storing and handling FB2 in laboratory settings?

FB2 is stable when stored at -20°C in dry conditions (≥2 years). It is soluble in methanol, acetonitrile, and water (~10–15 mg/mL) but degrades at room temperature or under UV exposure. Handling requires PPE (gloves, lab coats) due to its toxicity (R26/27/28: very toxic by inhalation, skin contact, or ingestion) .

Advanced Research Questions

Q. How do FB2/FB1 production ratios vary across Fusarium strains, and what experimental factors contribute to discrepancies in reported data?

FB2/FB1 ratios range from 0.1–0.37, influenced by strain genetics and substrate. For example, European F. moniliforme isolates from corn averaged a ratio of 0.22, while F. proliferatum from sorghum showed lower ratios . Discrepancies arise from differences in culture conditions (temperature, pH), extraction efficiency, and analytical calibration standards. Researchers should validate strain-specific ratios using controlled cultures and standardized LC-MS protocols .

Q. What methodological challenges exist in isolating high-purity FB2 for toxicological studies, and how have they been addressed?

FB2 co-elutes with FB1 during traditional chromatography due to structural similarity. Advanced purification employs a rotary-type separator with silica gel and reverse-phase C18 columns, achieving >98% purity. Key steps include:

Q. What experimental models are most appropriate for studying FB2’s carcinogenic potential, and what endpoints should be prioritized?

The diethylnitrosamine (DEN)-initiated rat model is widely used. FB2’s cancer-promoting activity is assessed via gamma-glutamyl transpeptidase-positive (GGT+) foci in liver tissue after 4 weeks of exposure . Dose selection should reflect natural contamination levels (e.g., 0.1% dietary FB2). Comparative studies with FB1 are critical, as FB2 exhibits higher cytotoxicity in primary rat hepatocytes .

Q. How do FB1 and FB2 differ in their mechanisms of toxicity, and what implications does this have for risk assessment?

FB2 lacks the C-10 hydroxyl group present in FB1, altering its interaction with sphingolipid metabolism. Both inhibit ceramide synthase, but FB2’s reduced polarity enhances cellular uptake in hepatocytes . In vivo, FB2 induces GGT+ foci at lower doses than FB1, suggesting higher potency in certain tissues . Risk assessments must account for these differences, particularly in mixed-contamination scenarios .

Q. What strategies can mitigate matrix interference when analyzing FB2 in complex food matrices like processed corn products?

Matrix effects are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.